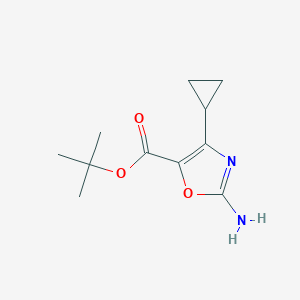
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C19H21ClFNO3 and its molecular weight is 365.83. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are studied for their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these herbicides, which share a chloroacetamide functional group similar to the compound . The research demonstrates species-specific differences in metabolism, highlighting the importance of understanding human-specific pathways to assess risk accurately (Coleman et al., 2000).
Synthesis of Novel Anti-inflammatory Compounds
Research into novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. This study indicates the potential for acetamide derivatives in developing new anti-inflammatory drugs, reflecting the broader utility of these compounds in medicinal chemistry (Sunder & Maleraju, 2013).
New Salt and Solvate Forms for Pharmaceutical Applications
The invention of new salt forms of acetamide derivatives for use in pharmaceutical compositions demonstrates the ongoing research into optimizing the pharmacokinetic properties of these compounds. Such studies are essential for improving drug efficacy, stability, and solubility, contributing to the development of more effective treatments (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis and Characterization of Acetamide Derivatives
The synthesis and characterization of various acetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, highlight the chemical versatility of these compounds. Such research contributes to a deeper understanding of their chemical properties, paving the way for their application in various scientific and industrial fields (Zhong-cheng & Wan-yin, 2002).
Anticonvulsant Activity of Acetamido Derivatives
Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have identified their potential anticonvulsant activities. By elucidating the structure-activity relationships, researchers can design new therapeutics for epilepsy and other seizure disorders, demonstrating the significant therapeutic potential of acetamide derivatives (Camerman et al., 2005).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3/c1-19(24,11-13-6-8-14(25-2)9-7-13)12-22-18(23)10-15-16(20)4-3-5-17(15)21/h3-9,24H,10-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWYKZOUOHVCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CC2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)







![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
